molecular formula C11H14N4O B11823867 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one

Cat. No.: B11823867
M. Wt: 218.26 g/mol
InChI Key: JVIFHHWLQYGVMV-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one is a heterocyclic compound that features a seven-membered azepane ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one typically involves the reaction of pyridine-2-carbohydrazide with azepan-2-one under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one is unique due to its combination of a pyridine ring and an azepane ring, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-(pyridin-2-ylhydrazinylidene)azepan-2-one

InChI

InChI=1S/C11H14N4O/c16-11-9(5-1-3-8-13-11)14-15-10-6-2-4-7-12-10/h2,4,6-7H,1,3,5,8H2,(H,12,15)(H,13,16)

InChI Key

JVIFHHWLQYGVMV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(=NNC2=CC=CC=N2)C1

Origin of Product

United States

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